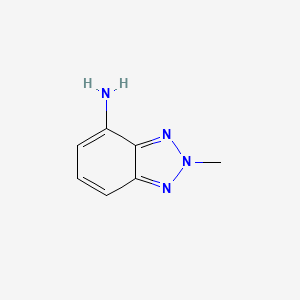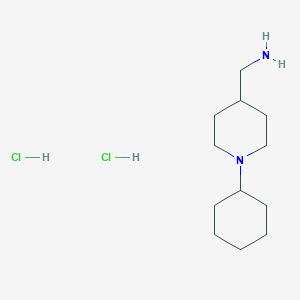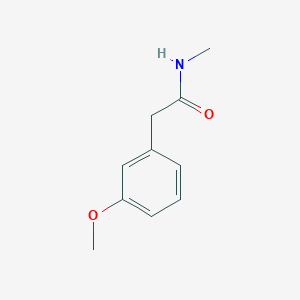
2-(3-methoxyphenyl)-N-methylacetamide
Übersicht
Beschreibung
2-(3-methoxyphenyl)-N-methylacetamide is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to target tubulin . Tubulin is a protein that forms microtubules, which are essential for cell structure and division .
Mode of Action
Related compounds have been shown to inhibit the activity of their target proteins . For instance, certain compounds can disrupt tubulin polymerization, affecting cell division and potentially leading to cell death .
Biochemical Pathways
Disruption of tubulin polymerization can affect several cellular processes, including cell division, intracellular transport, and maintenance of cell shape .
Pharmacokinetics
Similar compounds, such as curcumin, have been shown to have low systemic bioavailability due to rapid metabolic reduction and conjugation .
Result of Action
Inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the activity and stability of similar compounds .
Biochemische Analyse
Biochemical Properties
2-(3-methoxyphenyl)-N-methylacetamide, due to its structural similarity to other phenolic compounds, might interact with various enzymes, proteins, and biomolecules. It could potentially participate in hydrogen bonding and hydrophobic interactions due to the presence of the methoxyphenyl group and the acetamide moiety .
Cellular Effects
Similar compounds have been shown to influence cell signaling pathways, gene expression, and cellular metabolism . It could potentially interact with cellular receptors or enzymes, influencing their activity and thus altering cellular functions .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not known. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. Its methoxyphenyl group might interact with aromatic residues in proteins through pi-pi interactions, while the acetamide group could form hydrogen bonds .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to exhibit stability under physiological conditions .
Dosage Effects in Animal Models
Similar compounds have shown dose-dependent effects, with potential toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds are often metabolized by cytochrome P450 enzymes, and may interact with various enzymes or cofactors .
Transport and Distribution
Similar compounds can be transported by various protein carriers and can accumulate in specific tissues .
Subcellular Localization
Similar compounds can localize to specific compartments or organelles based on their physicochemical properties and any post-translational modifications .
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-10(12)7-8-4-3-5-9(6-8)13-2/h3-6H,7H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWJVGKRKSSQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


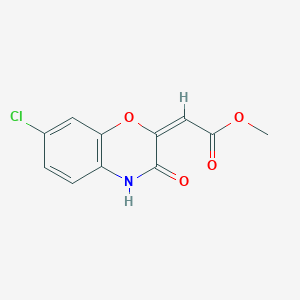
![3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid](/img/structure/B1421601.png)
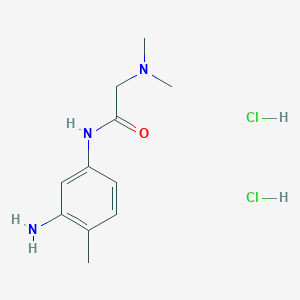
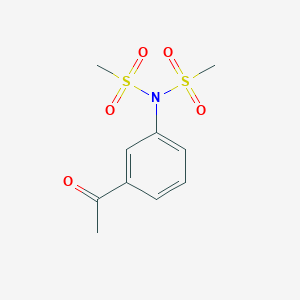
![Methyl 2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate](/img/structure/B1421605.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}aniline](/img/structure/B1421607.png)
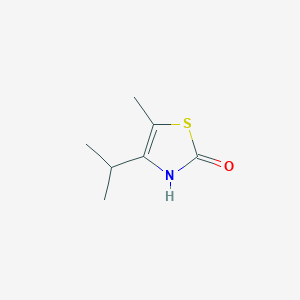
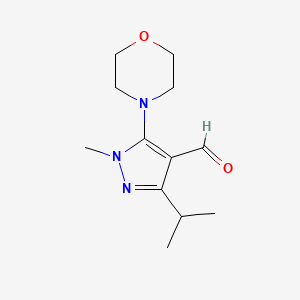
![4-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421613.png)
![4-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421614.png)
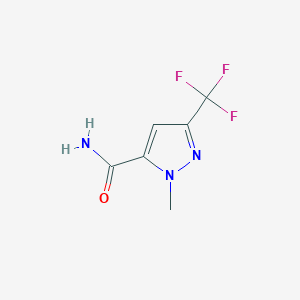
![[1-(difluoromethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1421618.png)
